molecular formula C11H11NO5 B2946049 methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate CAS No. 931586-34-4

methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate

Cat. No.: B2946049
CAS No.: 931586-34-4
M. Wt: 237.211
InChI Key: BJBONRKSQLAZQO-UHFFFAOYSA-N
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Description

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate is a chemical compound with the CAS number 73219-44-0 . It is also known as methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) . This indicates that the compound has a molecular weight of 207.19 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 207.19 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Mechanism of Action

The mechanism of action of Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, it has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defenses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have antioxidant effects by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate in lab experiments is its versatility. It can be used in a wide range of applications, including biological assays, materials science, and drug discovery. In addition, it is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. However, one of the limitations of using this compound is its cost. It is a synthetic compound that is not readily available in large quantities, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate. One potential area of research is the development of novel materials and polymers based on this compound. It has been shown to have unique structural and chemical properties that make it a promising building block for the synthesis of new materials with desirable properties. Another area of research is the development of new drugs based on this compound. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Finally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets, which could lead to the development of more specific and effective drugs.

Synthesis Methods

The synthesis of Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate involves the reaction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the hydroxyl group with the methyl ester, resulting in the formation of the desired product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel polymers and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

methyl 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-9-8(4-7)12-10(13)5-17-9/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBONRKSQLAZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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